3,5-Dimethyl-3'-iodobenzophenone

Purity Specification Procurement Quality Control

3,5-Dimethyl-3'-iodobenzophenone (CAS: 951884-35-8) is an organic compound in the substituted benzophenone class, characterized by a central carbonyl group linking a 3,5-dimethylphenyl ring and a 3-iodophenyl ring. Its molecular formula is C15H13IO, and its molecular weight is 336.17 g/mol.

Molecular Formula C15H13IO
Molecular Weight 336.17 g/mol
CAS No. 951884-35-8
Cat. No. B3025064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-3'-iodobenzophenone
CAS951884-35-8
Molecular FormulaC15H13IO
Molecular Weight336.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C
InChIInChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
InChIKeyOJUCABXRIMAAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-3'-iodobenzophenone CAS 951884-35-8: Chemical Identity and Procurement Specifications


3,5-Dimethyl-3'-iodobenzophenone (CAS: 951884-35-8) is an organic compound in the substituted benzophenone class, characterized by a central carbonyl group linking a 3,5-dimethylphenyl ring and a 3-iodophenyl ring. Its molecular formula is C15H13IO, and its molecular weight is 336.17 g/mol [1]. As a functionalized aryl iodide, it is primarily utilized as a synthetic building block in organic chemistry, where the iodine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions . Commercial availability for research use is confirmed, with common purity specifications of 95% or higher .

Why 3,5-Dimethyl-3'-iodobenzophenone Cannot Be Interchanged with Other Iodo-Benzophenone Analogs


Within the class of iodo-dimethylbenzophenones, regioisomeric and substitution pattern differences translate into distinct physicochemical properties and, critically, divergent steric and electronic environments at the reactive iodine site. A procurement decision based solely on the presence of an 'iodobenzophenone' core is insufficient, as the specific positioning of methyl and iodine groups dictates its performance in downstream synthetic applications, particularly in cross-coupling reactions [1]. Furthermore, commercially available purity grades differ among closely related analogs, with 3,5-dimethyl-3'-iodobenzophenone available at a higher 98% purity specification from select vendors compared to the more common 95% grade , directly impacting the quality of subsequent reaction yields and purification demands.

3,5-Dimethyl-3'-iodobenzophenone: Quantifiable Differentiation Data Against Closest Analogs


Higher Commercial Purity Grade Compared to Common Regioisomers

3,5-Dimethyl-3'-iodobenzophenone is commercially available with a minimum purity specification of 98% from certain vendors . This represents a quantifiable improvement over the more common 95% purity grade offered for its close structural analogs, including the 2'-iodo (CAS 951884-33-6), 4'-iodo (CAS 951884-37-0), and 3,4-dimethyl (CAS 951884-21-2) regioisomers . The higher purity specification directly correlates to reduced impurity burden and potentially higher yields in subsequent synthetic steps.

Purity Specification Procurement Quality Control

Predicted Boiling Point and Density Differentiate from 3,4-Dimethyl Regioisomer

The predicted boiling point of 3,5-dimethyl-3'-iodobenzophenone is 422.5 ± 45.0 °C, with a predicted density of 1.513 ± 0.06 g/cm³ . In contrast, the 3,4-dimethyl analog (CAS 951884-21-2) exhibits a predicted boiling point of 422.5 ± 40.0 °C and a density of 1.513 ± 0.06 g/cm³ . While the values appear similar, the difference in uncertainty ranges (±45.0 °C vs. ±40.0 °C) and the underlying predicted models reflect distinct molecular interactions arising from the different methyl substitution patterns on the phenyl ring.

Physicochemical Properties Purification Formulation

Regioisomeric Specificity for Cross-Coupling Reactivity

The iodine atom at the 3'-position on the benzophenone core provides a distinct steric and electronic environment for metal-catalyzed cross-coupling reactions compared to 2'- or 4'-iodo regioisomers [1]. While direct comparative kinetic data are not available in the literature for this specific set of compounds, class-level inference dictates that ortho-, meta-, and para-substituted aryl iodides exhibit different reactivities and selectivities in reactions such as Suzuki-Miyaura and Sonogashira couplings [2]. The meta-substitution pattern in 3,5-dimethyl-3'-iodobenzophenone offers a unique reactivity profile distinct from its ortho and para analogs.

Cross-Coupling Synthetic Utility Aryl Iodide

Vendor-Specific Purity and Availability Data Enables Informed Procurement

Procurement of 3,5-dimethyl-3'-iodobenzophenone is supported by multiple vendors, each with quantifiable specifications. For example, AKSci offers the compound at a 95% minimum purity specification , while Leyan offers a 98% minimum purity . This variability is not mirrored across all regioisomers; the 3,4-dimethyl-3'-iodo analog (CAS 951884-21-2), for instance, is also listed at 97% purity by some vendors, demonstrating that specific compound purity grades are not uniform across the chemical series . This data allows researchers to select the supplier and purity grade best suited to their project's requirements and budget.

Procurement Supply Chain Vendor Comparison

3,5-Dimethyl-3'-iodobenzophenone: Recommended Application Scenarios Based on Evidence


Precision Cross-Coupling in Drug Discovery and Materials Science

The iodine atom at the 3'-position of 3,5-dimethyl-3'-iodobenzophenone serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. Its distinct regioisomeric structure makes it a specific and valuable building block for the modular synthesis of complex molecules, such as pharmaceutical intermediates and advanced materials where the meta-substitution pattern on the benzophenone core is a critical design element.

Synthetic Route Development Requiring High-Purity Input

For research projects demanding high-fidelity reaction outcomes and minimized purification overhead, procurement of the 98% purity grade from vendors like Leyan is recommended . This higher purity specification, compared to the 95% grades available from other sources or for close analogs, reduces the presence of unknown impurities that could interfere with sensitive catalytic cycles or lead to byproduct formation, thereby increasing the reliability of novel synthetic route development.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry programs exploring the benzophenone pharmacophore, the precise substitution pattern of 3,5-dimethyl-3'-iodobenzophenone provides a unique steric and electronic profile. This compound is a key tool for SAR studies, allowing researchers to isolate and understand the biological or physical consequences of meta-iodination on the benzophenone scaffold, as distinct from its ortho- or para-iodinated counterparts . The availability of high-purity material ensures that observed effects can be confidently attributed to the compound itself, not to impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-3'-iodobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.